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Compound of Interest

Compound Name: 1,5-Dimethylpiperazin-2-one

Cat. No.: B1357911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation

of 1,5-Dimethylpiperazin-2-one. As experimental X-ray crystallography data for this specific

molecule is not publicly available, this guide focuses on a multi-technique approach for its

structural elucidation, relying on nuclear magnetic resonance (NMR) spectroscopy, mass

spectrometry (MS), and comparison with crystallographic data of a closely related isomer, 1,4-

Dimethylpiperazine-2,3-dione.

Introduction
1,5-Dimethylpiperazin-2-one is a substituted piperazinone, a class of heterocyclic compounds

of interest in medicinal chemistry. Accurate structural confirmation is a critical step in the

synthesis and characterization of such molecules. While single-crystal X-ray crystallography is

the gold standard for unambiguous three-dimensional structure determination, its feasibility is

contingent on the formation of high-quality crystals. In the absence of such data, a combination

of other powerful analytical methods can provide a robust validation of the proposed structure.

This guide compares the utility of NMR and MS in confirming the constitution and connectivity

of 1,5-Dimethylpiperazin-2-one. Furthermore, it highlights the key structural differences that

would be observed when comparing its expected spectroscopic data with the known

crystallographic and spectroscopic data of its isomers, thereby emphasizing the importance of

a multi-faceted analytical approach.
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Structural Comparison Overview
The primary challenge in validating the structure of 1,5-Dimethylpiperazin-2-one lies in

unequivocally distinguishing it from its isomers, such as 1,4-Dimethylpiperazin-2-one, 3,5-

Dimethylpiperazin-2-one, and others. Spectroscopic techniques are pivotal in identifying the

specific arrangement of the methyl groups and the carbonyl function on the piperazinone ring.

Predicted and Comparative Spectroscopic Data
Due to the absence of published experimental spectra for 1,5-Dimethylpiperazin-2-one, this

section presents predicted NMR data and expected mass spectrometry fragmentation patterns.

These are compared with experimental data for related piperazine derivatives to provide a

framework for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.

The predicted chemical shifts for 1,5-Dimethylpiperazin-2-one are distinct from those

expected for its isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,5-Dimethylpiperazin-2-one

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

N-CH₃ (at position 1) ~2.9 Singlet 3H

C-CH₃ (at position 5) ~1.2 Doublet 3H

H (at position 5) ~3.1 Multiplet 1H

H (at position 3) ~3.3 Multiplet (AB quartet) 2H

H (at position 6) ~2.8, ~3.0 Multiplet (AB system) 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,5-Dimethylpiperazin-2-one
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Carbon Predicted Chemical Shift (ppm)

C=O (at position 2) ~170

C (at position 3) ~55

C (at position 5) ~52

C (at position 6) ~58

N-CH₃ ~45

C-CH₃ ~15

Note:Predicted chemical shifts are estimates and may vary depending on the solvent and

prediction algorithm used. These values provide a basis for comparison with experimental data.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1,5-Dimethylpiperazin-2-one (C₆H₁₂N₂O), the expected molecular ion peak

[M]⁺ would be at m/z 128.10.

Table 3: Expected Mass Spectrometry Fragmentation for 1,5-Dimethylpiperazin-2-one
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m/z Fragment Ion Interpretation

128 [C₆H₁₂N₂O]⁺ Molecular Ion

113 [C₅H₉N₂O]⁺ Loss of a methyl radical (•CH₃)

85 [C₄H₉N₂]⁺

Loss of a ketene fragment

(CH₂=C=O) from the molecular

ion

70 [C₄H₈N]⁺
Cleavage of the piperazinone

ring

57 [C₃H₇N]⁺
Further fragmentation of the

ring

42 [C₂H₄N]⁺
Common fragment in amine-

containing compounds

The fragmentation pattern will be crucial in distinguishing 1,5-Dimethylpiperazin-2-one from

its isomers, as the position of the methyl groups will influence the stability of the resulting

fragments.

Comparative Crystallographic Data: 1,4-
Dimethylpiperazine-2,3-dione
While no crystal structure is available for 1,5-Dimethylpiperazin-2-one, the crystallographic

data of the related compound, 1,4-Dimethylpiperazine-2,3-dione, provides insight into the

typical bond lengths and angles of a dimethylated piperazine ring system containing carbonyl

groups.

Table 4: Selected Bond Lengths and Angles for 1,4-Dimethylpiperazine-2,3-dione
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Bond/Angle Length (Å) / Angle (°)

C-N (amide) ~1.34

C-C (amide) ~1.52

C=O ~1.22

C-N-C ~115-120

N-C-C ~110-115

Data extracted from published crystallographic information for 1,4-Dimethylpiperazine-2,3-

dione.

These values serve as a reference for what can be expected for the bond lengths and angles

within the 1,5-Dimethylpiperazin-2-one structure. Computational modeling of 1,5-
Dimethylpiperazin-2-one could provide theoretical bond lengths and angles for a more direct

comparison.

Experimental Protocols
Synthesis of N-Substituted Piperazin-2-ones (General
Procedure)
The synthesis of 1,5-Dimethylpiperazin-2-one can be adapted from general methods for the

preparation of N-substituted piperazin-2-ones. A representative two-step procedure is outlined

below, involving the initial formation of a piperazin-2-one ring followed by N-alkylation.

Step 1: Synthesis of 5-Methylpiperazin-2-one A solution of ethyl 2-bromopropionate is added

dropwise to a solution of ethylenediamine in a suitable solvent (e.g., ethanol) at room

temperature. The mixture is then heated to reflux for several hours. After cooling, the solvent is

removed under reduced pressure, and the resulting crude product is purified by column

chromatography or recrystallization to yield 5-methylpiperazin-2-one.

Step 2: N-Methylation to form 1,5-Dimethylpiperazin-2-one To a solution of 5-methylpiperazin-

2-one in a suitable solvent (e.g., acetonitrile), a base such as potassium carbonate is added,

followed by the addition of a methylating agent (e.g., methyl iodide). The reaction mixture is
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stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).

The inorganic salts are filtered off, the solvent is evaporated, and the crude product is purified

by column chromatography to afford 1,5-Dimethylpiperazin-2-one.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,5-Dimethylpiperazin-
2-one in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR

tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 400 MHz or higher. Standard acquisition parameters should be used. For ¹³C

NMR, a proton-decoupled spectrum is typically acquired.

Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline

correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per

million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Determine the

multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass

spectrum over an appropriate m/z range. For fragmentation analysis, tandem mass

spectrometry (MS/MS) can be performed on the molecular ion peak.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

identify characteristic fragment ions and neutral losses.
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Structural Validation Workflow for 1,5-Dimethylpiperazin-2-one

Synthesis of 1,5-Dimethylpiperazin-2-one

Purification (e.g., Chromatography)

NMR Spectroscopy (1H, 13C)Mass Spectrometry (EI/ESI)

Structure Confirmation

Data matches predicted

Structure Inconsistent

Data mismatchData matches predictedData mismatch

Predicted Spectroscopic DataComparative Data (Isomers, Related Compounds)

Click to download full resolution via product page

Caption: Workflow for the structural validation of 1,5-Dimethylpiperazin-2-one.
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Click to download full resolution via product page

Caption: Comparison of X-ray crystallography and spectroscopic methods for structure

elucidation.

Conclusion
The structural validation of 1,5-Dimethylpiperazin-2-one, in the absence of single-crystal X-

ray data, can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy

and mass spectrometry. The predicted spectroscopic data presented in this guide serves as a

benchmark for comparison with experimental results. Discrepancies between the experimental

and predicted data would warrant further investigation, potentially including 2D NMR

experiments (e.g., COSY, HSQC, HMBC) to definitively establish the connectivity of the

molecule. This comparative approach, leveraging both predictive methods and data from

related compounds, provides a robust framework for the structural elucidation of novel small

molecules in drug discovery and development.

To cite this document: BenchChem. [A Comparative Guide to the Structural Validation of 1,5-
Dimethylpiperazin-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357911#validation-of-1-5-dimethylpiperazin-2-one-
structure-using-x-ray-crystallography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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